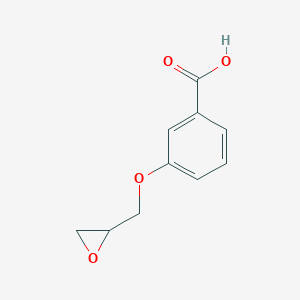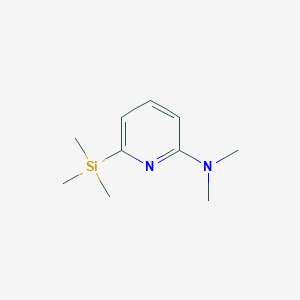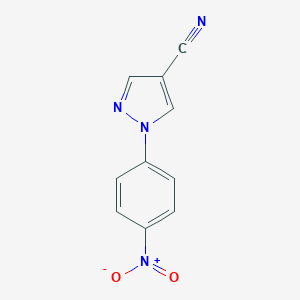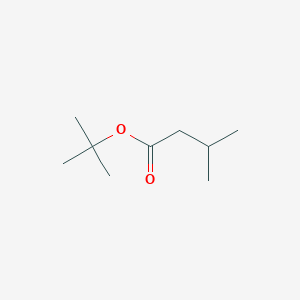
1-(4-Acetamidophenyl)-3-allylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Acetamidophenyl)-3-allylthiourea (AAPTU) is an organosulfur compound used in a variety of scientific research applications. It is a derivative of thiourea, a compound that has been used as a reagent in organic synthesis since the 19th century. AAPTU has been studied extensively in recent years due to its unique properties, which make it a useful tool in a variety of research applications.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of 1-(4-Acetamidophenyl)-3-allylthiourea can be achieved through a multi-step reaction pathway starting from commercially available starting materials.
Starting Materials
4-Acetamidophenol, Allyl isothiocyanate, Hydrochloric acid, Sodium hydroxide, Ethanol
Reaction
Step 1: 4-Acetamidophenol is reacted with allyl isothiocyanate in ethanol to form 1-(4-Acetamidophenyl)-3-allylthiourea., Step 2: The reaction mixture is then treated with hydrochloric acid to protonate the amino group of the product., Step 3: Sodium hydroxide is added to the reaction mixture to neutralize the acid and form the free base of the product., Step 4: The free base is then isolated and purified by recrystallization to obtain the final product.
科学研究应用
1-(4-Acetamidophenyl)-3-allylthiourea has been studied extensively in recent years due to its unique properties, which make it a useful tool in a variety of research applications. It has been used in studies of the structure and function of proteins, as well as in the synthesis of drugs and other organic compounds. It has also been used in studies of the effects of drugs on the central nervous system, and in the synthesis of antibodies.
作用机制
The mechanism of action of 1-(4-Acetamidophenyl)-3-allylthiourea is not yet fully understood. It is believed to act as a competitive inhibitor of certain enzymes, such as those involved in the synthesis of proteins. It is also thought to act as an activator of certain signaling pathways, such as those involved in the regulation of gene expression.
生化和生理效应
1-(4-Acetamidophenyl)-3-allylthiourea has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the synthesis of proteins and to activate certain signaling pathways. It has also been found to modulate the activity of certain enzymes, such as those involved in the synthesis of neurotransmitters. In addition, it has been found to inhibit the activity of certain receptors, such as those involved in the regulation of cell proliferation and differentiation.
实验室实验的优点和局限性
1-(4-Acetamidophenyl)-3-allylthiourea has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a wide range of conditions. Furthermore, it has been found to be non-toxic and non-irritating. However, it has several limitations as well. It has a relatively short half-life, which means that it must be used quickly after synthesis. In addition, it is not soluble in water, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research involving 1-(4-Acetamidophenyl)-3-allylthiourea. One area of research is the development of new synthesis methods for 1-(4-Acetamidophenyl)-3-allylthiourea and its derivatives. Another potential area of research is the exploration of its potential therapeutic applications, such as the treatment of certain diseases or disorders. In addition, further research could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. Finally, further research could be conducted to better understand its potential advantages and limitations for laboratory experiments.
属性
IUPAC Name |
N-[4-(prop-2-enylcarbamothioylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-8-13-12(17)15-11-6-4-10(5-7-11)14-9(2)16/h3-7H,1,8H2,2H3,(H,14,16)(H2,13,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGBGOOSYXKPLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetamidophenyl)-3-allylthiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

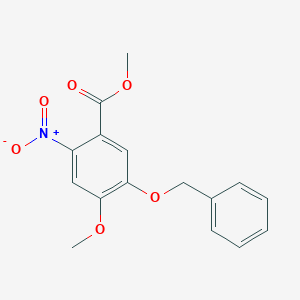


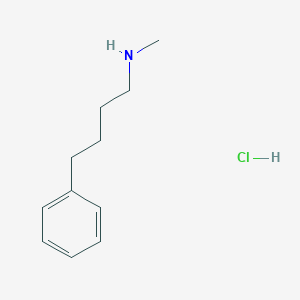
![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B190236.png)


